Emideltide

Description

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored for Drug Development Professionals and Researchers

An In-depth Technical Guide to the Discovery and History of Emideltide (Delta Sleep-Inducing Peptide)

Abstract

This compound, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide that has garnered scientific interest for over four decades. Initially identified as a sleep-promoting factor, its biological activity is now understood to be far more complex, encompassing neuromodulation, stress response, and antioxidant effects. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental protocols associated with this compound. It is designed to serve as a resource for researchers and drug development professionals interested in the multifaceted nature of this neuropeptide.

Discovery and Foundational History

The Quest for a Somnogenic Factor

The discovery of this compound was a direct result of the search for endogenous "sleep factors" or "hypnotoxins" that were theorized to accumulate in the body during wakefulness and induce sleep. In the mid-1970s, the Swiss research group led by Monnier and Schoenenberger pioneered a method to test this hypothesis directly.

Isolation from a Biologically Relevant Source

This compound was first isolated from the cerebral venous blood of rabbits that were induced into a state of slow-wave (delta) sleep.[1][2] This was achieved through low-frequency electrical stimulation of the intralaminar thalamic nuclei, a region of the brain known to be involved in sleep regulation.[3] The research team utilized an extracorporeal dialysis system to isolate sleep-inducing humoral factors from the rabbits' blood, postulating that these substances would then be capable of inducing sleep in recipient animals.[4] This innovative approach led to the identification of a specific peptide fraction that, when administered to awake rabbits, induced delta and spindle activity in their electroencephalogram (EEG) readings, characteristic of natural slow-wave sleep.[1][5]

Structural Elucidation and Synthesis

Following its isolation, the peptide was sequenced and identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[5][6][7] It was subsequently named Delta Sleep-Inducing Peptide (DSIP) due to its observed effects on EEG patterns.[5] The molecular weight was determined to be approximately 849 Daltons.[1][6]

To confirm that the biological activity was inherent to this specific sequence, the peptide was chemically synthesized.[5][8] Subsequent experiments demonstrated that the synthetic version of DSIP produced the same characteristic EEG changes in rabbits as the naturally isolated peptide, confirming its identity and function.[4][5]

Mechanism of Action: A Complex Neuromodulator

While initially labeled as a sleep factor, the precise mechanism of this compound remains a subject of investigation, with evidence suggesting it functions as a broad-spectrum neuromodulator rather than a conventional sleep-inducing hypnotic.[2][9] Its biological functions are not mediated by a single, dedicated receptor but rather through complex interactions with multiple neurotransmitter systems.

Interaction with GABAergic and Glutamatergic Systems

The primary mechanism of this compound's central nervous system activity appears to be the modulation of the two main inhibitory and excitatory systems: GABA and glutamate.

-

Potentiation of GABA Receptors: Studies on cultured hippocampal and cerebellar neurons have shown that this compound significantly potentiates GABA-activated ion currents.[10][11] This enhancement of the primary inhibitory neurotransmitter system likely contributes to its sedative and anxiolytic properties.

-

Inhibition of NMDA Receptors: Conversely, this compound has been demonstrated to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical and hippocampal neurons.[10][11] By dampening the activity of this key excitatory receptor, this compound can reduce neuronal excitability.

This dual action of enhancing inhibition while reducing excitation suggests this compound plays a role in optimizing the brain's excitation/inhibition balance.[12]

References

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Delta sleep-inducing peptide (DSIP): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Emideltide (Delta Sleep-Inducing Peptide): Sequence, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also widely known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide that has garnered significant interest within the scientific community for its diverse physiological effects, most notably its influence on sleep regulation.[1][2] First isolated from the cerebral venous blood of rabbits in an induced state of sleep, this compound has since been identified in various neurons, peripheral organs, and plasma in a range of mammals, including humans.[2][3][4] While initially characterized by its ability to promote delta sleep, subsequent research has revealed a broader spectrum of activities, including modulation of neurotransmitter systems, stress reduction, and potential therapeutic applications in conditions such as insomnia and withdrawal syndromes.[3][5] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, from its fundamental physicochemical properties to its complex mechanisms of action and the methodologies employed in its study.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental for its synthesis, purification, formulation, and interpretation of biological data.

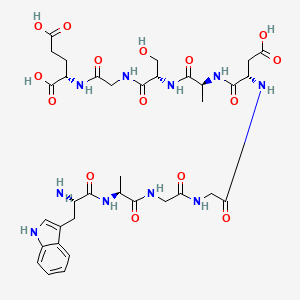

Amino Acid Sequence and Molecular Structure

This compound is a nonapeptide with the following amino acid sequence:

H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH [6]

This sequence confers upon the peptide an amphiphilic nature, possessing both hydrophobic (Tryptophan) and hydrophilic (Aspartic Acid, Serine, Glutamic Acid) residues. This characteristic is crucial for its solubility and potential interactions with biological membranes.

The structural representation of this compound is as follows:

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C35H48N10O15 | [7] |

| Molecular Weight | 848.8 g/mol | [3] |

| Appearance | White to off-white lyophilized powder | Generic vendor information |

| Purity (typical) | ≥98% (by HPLC) | [8] |

| Solubility | Soluble in water and DMSO | [8] |

| Storage | Store lyophilized at -20°C for long-term stability. Reconstituted solutions should be stored at 2-8°C for short-term use. | [8] |

Synthesis and Purification of this compound

The availability of high-purity synthetic this compound is essential for research and potential therapeutic development. Solid-phase peptide synthesis (SPPS) is the most common method for its production.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general Fmoc/tBu-based solid-phase synthesis approach for this compound.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the glutamic acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Ser, Ala, Asp, Gly, Gly, Ala, Trp).

-

Final Deprotection: After the final coupling of Fmoc-Trp(Boc)-OH, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Experimental Protocol: HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is the standard method for purifying the crude synthetic peptide.

Instrumentation and Columns:

-

Preparative reverse-phase HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

-

Gradient Elution: Purify the peptide using a linear gradient of Solvent B, for example, from 5% to 45% Solvent B over 40 minutes, at a flow rate of 10 mL/min.

-

Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm (for the tryptophan residue).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.[9][10][11][12]

Mechanism of Action

The biological effects of this compound are mediated through its complex interactions with several key neurotransmitter systems in the central nervous system. While a specific high-affinity receptor for this compound has yet to be definitively identified, its modulatory effects on various receptors are well-documented.[1]

Modulation of GABAergic and Glutamatergic Systems

This compound exhibits a dual action on the primary inhibitory and excitatory neurotransmitter systems.

-

Potentiation of GABAA Receptors: this compound has been shown to enhance the activity of GABAA receptors.[3] This potentiation of inhibitory signaling is thought to contribute significantly to its sleep-inducing properties by reducing overall neuronal excitability.[3] The precise mechanism of this potentiation, whether through direct binding to the receptor or allosteric modulation, remains an area of active investigation.

-

Inhibition of NMDA Receptors: Conversely, this compound exerts an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3] By reducing the excitatory responses associated with glutamate, this compound can further contribute to a state of neuronal quiescence conducive to sleep.

Interaction with Adrenergic and Serotonergic Systems

This compound also influences the adrenergic and serotonergic pathways, which are critically involved in the regulation of the sleep-wake cycle and stress responses.

-

Adrenergic System: Research suggests that this compound can modulate the responsiveness of alpha-1 adrenergic receptors.[3] This interaction may underlie some of its broader physiological effects beyond sleep induction.

-

Serotonergic System: The effects of this compound on slow-wave sleep are reminiscent of changes observed with increased serotonergic activity.[3] It is plausible that this compound interacts with or influences serotonergic pathways, thereby contributing to its sleep-promoting properties.[3]

In-Vitro and In-Vivo Pharmacology

The biological activity of this compound has been characterized in a variety of preclinical models.

In-Vitro Electrophysiology

Patch-clamp electrophysiology is a powerful technique to study the direct effects of this compound on ion channels and receptors in isolated neurons.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the effects of this compound on neuronal activity.

Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.

-

Prepare artificial cerebrospinal fluid (aCSF) for slice perfusion and an internal solution for the patch pipette.

Procedure:

-

Cell Identification: Identify a target neuron (e.g., a hippocampal pyramidal neuron) under a microscope.

-

Seal Formation: Approach the neuron with a glass micropipette filled with the internal solution and form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline neuronal activity, such as spontaneous postsynaptic currents or action potentials.

-

This compound Application: Perfuse the slice or culture with a known concentration of this compound.

-

Effect Recording: Record the changes in neuronal activity in the presence of this compound.

-

Washout: Perfuse with aCSF to wash out the peptide and observe any reversal of the effects.[13][14][15]

In-Vivo Animal Models

In-vivo studies in animal models are crucial for understanding the systemic effects of this compound on sleep and other physiological parameters.

Experimental Protocol: EEG Sleep Studies in Rats

Electroencephalography (EEG) and electromyography (EMG) recordings are the gold standard for assessing sleep architecture in animal models.

Surgical Implantation:

-

Surgically implant EEG and EMG electrodes in rats under anesthesia. Allow for a recovery period.

Experimental Procedure:

-

Habituation: Habituate the animals to the recording chambers and cables.

-

Baseline Recording: Record baseline EEG/EMG for a 24-hour period to establish normal sleep-wake patterns.

-

This compound Administration: Administer this compound (e.g., via intravenous or subcutaneous injection) at a specific time of day.

-

Post-Dosing Recording: Record EEG/EMG for a subsequent 24-hour period.

-

Data Analysis: Score the recordings for different sleep stages (wakefulness, NREM sleep, REM sleep) and analyze parameters such as sleep latency, duration of each sleep stage, and sleep efficiency.[16][17]

Key In-Vivo Findings:

-

In rabbits, intravenous administration of this compound (30 nmol/kg) has been shown to increase EEG delta activity and induce slow-wave sleep.[1][8]

-

In rats, this compound increases non-rapid eye movement (NREM) and total sleep time.[1][8]

-

A U-shaped dose-response curve has been observed, indicating that the effects of this compound are optimal within a specific concentration range.[2][3][4]

Clinical Studies

The potential therapeutic applications of this compound in humans have been explored in several clinical trials, primarily for the treatment of insomnia. However, it is important to note that much of this research was conducted several decades ago, and the results have been somewhat inconsistent.

A review of early clinical studies suggests that while some patients with insomnia experienced improvements in sleep parameters, the effects were not universally observed and were often modest. The short half-life of the peptide in circulation has been a significant challenge for its clinical development.

More recent research has also explored the potential of this compound in mitigating withdrawal symptoms from opioids and alcohol, with some promising preliminary findings.[1] However, larger, well-controlled clinical trials are needed to validate these observations.

Conclusion

This compound (DSIP) remains a fascinating and enigmatic peptide with a well-defined structure and a complex, multifaceted mechanism of action. Its ability to modulate key neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, provides a strong rationale for its observed effects on sleep and other physiological processes. While early clinical studies have yielded mixed results, the growing understanding of its pharmacology and the development of novel drug delivery strategies may open new avenues for its therapeutic application. Further research is warranted to fully elucidate its receptor targets, delineate its signaling pathways, and explore its full therapeutic potential in a modern clinical context. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing and future research endeavors in this promising field.

References

- 1. biolongevitylabs.com [biolongevitylabs.com]

- 2. paulinamedicalclinic.com [paulinamedicalclinic.com]

- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Delta-sleep-inducing peptide (DSIP): A review | Semantic Scholar [semanticscholar.org]

- 5. Delta-sleep-inducing peptide (DSIP): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Dendritic patch-clamp recording - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ndineuroscience.com [ndineuroscience.com]

- 17. ndineuroscience.com [ndineuroscience.com]

Physiological role of endogenous Emideltide

An In-Depth Technical Guide to the Physiological Role of Endogenous Emideltide (Delta Sleep-Inducing Peptide)

Abstract

This compound, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, its primary function was believed to be the regulation of slow-wave (delta) sleep.[1] However, subsequent research has revealed a far more complex and pleiotropic role for this neuromodulator. It is now understood to influence a wide array of physiological processes, including stress responses, endocrine function, neurotransmitter modulation, and nociception.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's physiological roles, delves into its mechanisms of action, outlines key experimental protocols for its study, and discusses the challenges and future directions in the field. This document is intended for researchers, neuroscientists, and drug development professionals seeking a detailed understanding of this multifaceted neuropeptide.

Introduction: From Sleep Peptide to Pleiotropic Neuromodulator

First identified in 1974, this compound (DSIP) is a neuropeptide found in the hypothalamus, limbic system, pituitary gland, and various peripheral organs and body fluids.[1] With a molecular weight of approximately 849 Daltons, it is an amphiphilic peptide that can exist in both free and bound forms.[1][3] While its name suggests a singular role in sleep, the scientific consensus has evolved. The peptide's effects on sleep architecture can be inconsistent across species, leading to the hypothesis that its primary function is not as a direct soporific agent but as a sophisticated neuromodulator that orchestrates a variety of central and peripheral responses, particularly those related to stress adaptation and homeostasis.[4][5]

Key Properties of this compound (DSIP):

| Property | Value | Source |

| Synonyms | Delta Sleep-Inducing Peptide, DSIP | [2] |

| Sequence | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | [3] |

| Molecular Formula | C₃₅H₄₈N₁₀O₁₅ | [3] |

| Molecular Weight | 848.8 g/mol | [2] |

| Key Locations | Neurons, peripheral organs, plasma | [2] |

Core Physiological Roles and Mechanisms of Action

This compound's influence is not mediated by a single, dedicated receptor but rather through the modulation of several key neurotransmitter and endocrine systems. This section explores its primary physiological domains.

Modulation of Sleep Architecture

The foundational role attributed to this compound is its ability to promote delta EEG activity, characteristic of deep, slow-wave sleep (SWS).[1][6] Its administration has been shown to reduce the latency to SWS and increase its duration.[4] Rather than acting as a simple sedative, this compound appears to function as a "programming modulator," promoting the synchronization of cortical activity necessary for restorative sleep.[4][7] This effect is thought to be linked to its interactions with serotonergic pathways, as increased serotonergic activity is also correlated with enhanced SWS.[4]

Neurotransmitter System Modulation

A primary mechanism through which this compound exerts its effects is by altering the balance of excitatory and inhibitory signaling in the central nervous system (CNS).

-

GABAergic System: this compound potentiates the activity of GABA receptors, the main inhibitory neurotransmitter receptors in the brain.[4] By enhancing GABA-mediated currents, it promotes neural inhibition, which can contribute to its anxiolytic and sleep-facilitating properties.[4][7]

-

Glutamatergic System: Conversely, this compound has an inhibitory effect on NMDA receptor-mediated currents.[4] NMDA receptors are critical for excitatory neurotransmission, and by dampening their activity, this compound can reduce neuronal hyperexcitability. This action may underlie its observed anticonvulsant properties in animal models.[1][4]

-

Adrenergic System: In the pineal gland, this compound has been shown to modulate alpha-1 adrenergic receptors, boosting the gland's response to norepinephrine.[4] This interaction enhances the activity of N-acetyltransferase, a key enzyme in melatonin synthesis, suggesting a role in circadian rhythm regulation.[4]

Endocrine Regulation and Stress Response

This compound plays a significant role in the neuroendocrine response to stress. It has been shown to:

-

Reduce Corticosterone: It attenuates stress-induced elevation of corticosterone, a key glucocorticoid involved in the stress response.[4]

-

Modulate Pituitary Hormones: It can decrease basal corticotropin (ACTH) levels, stimulate the release of luteinizing hormone (LH), and influence the somatotropic axis by stimulating somatoliberin release while inhibiting somatostatin.[1]

-

Interact with Endogenous Opioids: this compound may not bind directly to opioid receptors but appears to modulate the endogenous opioid system.[4] It can influence the release of neuropeptides like beta-endorphin and Substance P, which may contribute to its analgesic (antinociceptive) effects and its potential utility in treating withdrawal syndromes.[1][4][8]

Methodologies for the Study of Endogenous this compound

Investigating the physiological role of this compound requires a multi-pronged approach, combining biochemical quantification, functional assays, and behavioral analysis.

Quantification and Localization

-

Radioimmunoassay (RIA): RIA is a classic and highly sensitive method used to quantify levels of DSIP-like material in plasma, cerebrospinal fluid, and tissue homogenates.[3]

-

Protocol Outline:

-

Antibody Generation: Produce polyclonal or monoclonal antibodies specific to the this compound sequence.

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ¹²⁵I).

-

Competitive Binding: Incubate samples with a known amount of radiolabeled this compound and the specific antibody. The endogenous peptide in the sample will compete with the radiolabeled peptide for antibody binding sites.

-

Quantification: Measure the radioactivity of the antibody-bound fraction. Create a standard curve using known concentrations of unlabeled this compound to determine the concentration in the unknown samples.

-

-

-

Immunohistochemistry (IHC): IHC is used to visualize the localization of DSIP-like material within tissue sections, particularly in the brain.[3] This allows researchers to identify specific neuronal populations and pathways that contain the peptide.

Functional Assessment

-

Electroencephalography (EEG): To validate the effects on sleep, EEG recordings are essential.

-

Protocol Outline:

-

Electrode Implantation: Surgically implant electrodes over the cortex and into neck muscles (for EMG) of animal models (e.g., rabbits, rats).[5]

-

Baseline Recording: Record baseline sleep-wake cycles for a sufficient period (e.g., 12-24 hours).

-

Administration: Administer this compound via intravenous (IV) or intracerebroventricular (ICV) routes.[6]

-

Post-treatment Recording: Record EEG/EMG for an extended period post-administration.

-

Analysis: Use spectral analysis (e.g., Fast Fourier Transform) to quantify changes in the power of different frequency bands, specifically the delta (1-4 Hz) and spindle (12-14 Hz) bands.[5][6]

-

-

-

In Vitro Electrophysiology (Patch-Clamp): This technique is used to directly measure the effects of this compound on ion channel currents in isolated neurons. It is the gold standard for confirming its modulatory action on GABAa and NMDA receptors.

Challenges and Future Directions

Despite decades of research, the study of this compound is not without its challenges. A key issue is the conflicting results regarding its sleep-inducing efficacy in different studies and across different species.[5] Furthermore, a specific gene for this compound and a unique, high-affinity receptor have yet to be definitively identified, which complicates the understanding of its synthesis, regulation, and signaling.[1][5] This has led some to question whether the synthesized nonapeptide used in most studies is identical to the natural, biologically active factor.[5]

Future research should focus on:

-

Identifying the Biosynthetic Pathway: Uncovering the gene and precursor protein for this compound is critical to understanding its regulation.

-

Receptor Deorphanization: A definitive search for a specific DSIP receptor would clarify its direct signaling mechanisms.

-

Development of Analogs: Synthesizing more stable and potent analogs of this compound could enhance its therapeutic potential and help dissect its various physiological functions.[1]

Conclusion

Endogenous this compound (DSIP) is a pleiotropic neuromodulator that extends far beyond its namesake role in sleep induction. It acts as a sophisticated regulator of CNS activity, fine-tuning the balance between inhibition and excitation through its modulation of GABA and NMDA receptors. Its influence on the endocrine system, particularly in attenuating the physiological response to stress, highlights its role as a key homeostatic agent. While significant questions regarding its synthesis and direct receptor targets remain, the body of evidence clearly establishes this compound as a peptide of considerable physiological importance. For drug development professionals, its multifaceted nature presents opportunities for therapeutic intervention in conditions ranging from sleep disorders and anxiety to stress-related pathologies and withdrawal syndromes.

References

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]

- 4. corepeptides.com [corepeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 8. The role of endogenous opioid peptides in physiological and pharmacological reward responses--a survey of present-day knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Interaction of Emideltide with GABAergic and NMDAergic Pathways

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with a complex and not fully elucidated mechanism of action.[1][2] Initially identified for its role in promoting slow-wave sleep, its pleiotropic effects suggest a broader role as a neuromodulator, impacting endocrine function, stress responses, and neurotransmitter systems.[2][3][4] Emerging research indicates that this compound may exert significant influence by modulating the brain's primary inhibitory (GABAergic) and excitatory (NMDAergic) pathways.[1] Evidence suggests it may potentiate GABA receptor-mediated responses while inhibiting NMDA receptor currents.[1] This guide provides a comprehensive framework for investigating these interactions, detailing the causal logic behind experimental designs and presenting robust, step-by-step protocols for researchers in pharmacology and drug development. The objective is to equip scientists with the necessary methodologies to precisely characterize the molecular and functional relationship between this compound and these critical neurotransmitter systems.

Introduction: this compound as a Pleiotropic Neuromodulator

This compound is an endogenous neuropeptide composed of nine amino acids (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) found in various central and peripheral tissues.[2][5] While its name suggests a primary role in sleep regulation, subsequent research has revealed a much wider range of biological activities.[2][3][4] These include altering circadian patterns, affecting hormone levels, and potentially acting as an antioxidant and anxiolytic agent.[2][3]

The precise molecular targets of this compound remain an area of active investigation. Unlike classical neurotransmitters that bind to a single receptor class, this compound appears to function as a systemic modulator.[3] It has been reported to interact with adrenergic, serotonergic, and opioid systems, often by modulating the availability or receptor response to endogenous ligands rather than through direct receptor agonism.[1] This modulatory profile makes its interaction with the brain's core signaling balance—governed by GABA and glutamate—a critical area of study. An imbalance in GABAergic-glutamatergic neurotransmission is implicated in numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6][7][8] Understanding how a substance like this compound influences this balance is paramount for evaluating its therapeutic potential.

This guide focuses on the hypothesis that this compound's effects are, at least in part, mediated by its interaction with GABAergic and NMDAergic pathways. Research suggests that this compound may enhance inhibitory signaling by potentiating GABA receptor activity and, conversely, dampen excitatory signaling by inhibiting NMDA receptor function.[1]

Foundational Concepts: GABAergic and NMDAergic Signaling

A functional understanding of the GABAergic and NMDAergic systems is essential before designing experiments.

-

The GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the adult central nervous system.[7] Its signaling is crucial for preventing neuronal hyperexcitability and maintaining network stability. The fast-acting GABA-A receptors are ligand-gated chloride ion channels. Their activation leads to chloride influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of action potential firing.[7][9]

-

The NMDAergic System: The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, the brain's main excitatory neurotransmitter.[10] NMDA receptors are unique in that they are both ligand-gated and voltage-dependent. Their activation requires both glutamate binding and membrane depolarization to relieve a magnesium block, allowing calcium influx. This calcium influx is a critical trigger for synaptic plasticity, learning, and memory.[10] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process involving excessive calcium influx that contributes to neuronal death in many neurodegenerative disorders.[10]

The interplay between these two systems creates a delicate balance that governs brain function. Modulating this balance is a key strategy for many neuropharmacological drugs.

Core Experimental Framework: Deconstructing the Interaction

To rigorously assess the interaction of this compound with these pathways, a multi-tiered experimental approach is required. This framework is designed to move from broad, receptor-level interactions to functional, cellular-level consequences.

Tier 1: Receptor Binding Affinity

Causality: The first logical question is whether this compound physically interacts with GABA-A or NMDA receptors. A direct binding event would suggest a mechanism as a direct agonist, antagonist, or allosteric modulator. A lack of binding would indicate that its effects are indirect, occurring upstream or downstream of the receptor itself. Radioligand binding assays are the gold standard for quantifying this interaction.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Synaptic Membranes:

-

Homogenize brain tissue (e.g., cortex or hippocampus from rodents) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet multiple times with a suitable buffer (e.g., Tris-HCl) to remove endogenous ligands. Resuspend the final membrane preparation and determine protein concentration via a Bradford or BCA assay.

-

-

Assay Setup:

-

For GABA-A receptors, use a radiolabeled antagonist like [³H]gabazine or a benzodiazepine site ligand like [³H]flunitrazepam.

-

For NMDA receptors, use a radiolabeled antagonist like [³H]CGP 39653.

-

In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound (e.g., from 1 pM to 100 µM).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled competitor).

-

-

Incubation and Termination:

-

Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific binding) and the Ki (inhibition constant).

-

Data Presentation:

| Compound | Receptor Target | Radioligand | Ki (nM) | Hill Slope |

| This compound | GABA-A | [³H]Gabazine | >10,000 | N/A |

| This compound | NMDA | [³H]CGP 39653 | >10,000 | N/A |

| Bicuculline (Control) | GABA-A | [³H]Gabazine | 150 | -1.0 |

| CGS-19755 (Control) | NMDA | [³H]CGP 39653 | 25 | -1.1 |

| Table 1: Hypothetical data from radioligand binding assays. A high Ki value suggests no direct competitive binding at the orthosteric site. |

Tier 2: Functional Modulation of Receptor Activity

Causality: Even without direct competitive binding, this compound could act as an allosteric modulator, changing the receptor's response to its native ligand. Whole-cell patch-clamp electrophysiology is the ideal technique to measure ion channel function in real-time and determine if this compound potentiates or inhibits GABA- or glutamate-evoked currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line stably expressing the receptors of interest (e.g., HEK293 cells transfected with GABA-A or NMDA receptor subunits).

-

Plate cells on glass coverslips suitable for microscopy.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.

-

The internal solution should be formulated to isolate the currents of interest (e.g., high chloride for GABA-A currents).

-

-

Achieving Whole-Cell Configuration:

-

Under visual guidance, approach a single neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

-

Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

-

Experimental Protocol:

-

Establish a baseline by applying the agonist (GABA or NMDA/glycine) for a short duration using a fast perfusion system, and record the resulting inward current.

-

Wash the agonist out and allow the cell to recover.

-

Pre-incubate the cell with a known concentration of this compound for 1-2 minutes.

-

Co-apply the agonist and this compound and record the current.

-

Repeat this process for a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation or inhibition caused by this compound at each concentration.

-

Plot the percentage modulation against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).

-

Data Presentation:

| Modulator | Agonist (Concentration) | Effect on Peak Current | EC50 / IC50 (µM) |

| This compound | GABA (1 µM) | Potentiation | 5.2 |

| This compound | NMDA/Glycine (100/10 µM) | Inhibition | 12.8 |

| Diazepam (Control) | GABA (1 µM) | Potentiation | 0.1 |

| 7-CKA (Control) | NMDA/Glycine (100/10 µM) | Inhibition | 0.5 |

| Table 2: Example data from electrophysiology experiments, demonstrating functional modulation. |

Tier 3: Impact on Synaptic Transmission and Network Activity

Causality: Beyond single-cell receptor function, it is crucial to understand how this compound affects synaptic communication and overall network excitability. Techniques like microelectrode array (MEA) recordings can assess changes in spontaneous firing rates and network bursting, providing a systems-level view of this compound's modulatory effects.

Protocol: Microelectrode Array (MEA) Recordings

-

Culture Preparation:

-

Plate primary cortical or hippocampal neurons onto MEA plates, where each well contains a grid of extracellular electrodes.

-

Allow the culture to mature for at least 14 days in vitro until a stable, spontaneously active synaptic network has formed.

-

-

Baseline Recording:

-

Place the MEA plate into the recording system, which maintains physiological temperature and CO₂ levels.

-

Record baseline spontaneous network activity for 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

-

-

Compound Application and Recording:

-

Add this compound directly to the culture medium at the desired final concentration.

-

Record network activity continuously for at least 30-60 minutes post-application to observe acute and sustained effects.

-

To test the involvement of specific receptors, co-apply this compound with a known antagonist (e.g., bicuculline for GABA-A or AP5 for NMDA receptors) and observe if the effect of this compound is blocked.

-

-

Data Analysis:

-

Use MEA analysis software to quantify changes in network parameters over time compared to the baseline recording.

-

A potentiation of GABAergic tone would be expected to decrease the mean firing rate and burst frequency.

-

An inhibition of NMDAergic tone would also be expected to reduce network excitability.

-

The antagonist experiments will help confirm the mechanism of action.

-

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex interactions and experimental procedures.

Conclusion and Future Directions

The evidence pointing to this compound's modulation of GABAergic and NMDAergic pathways is compelling, though still emerging.[1] The experimental framework detailed in this guide provides a systematic approach to confirm and characterize these interactions with high scientific rigor. By progressing from receptor binding to cellular function and network activity, researchers can build a comprehensive profile of this compound's mechanism of action.

Future investigations should aim to:

-

Identify Subunit Specificity: Determine if this compound's modulation is specific to certain GABA-A or NMDA receptor subunit compositions.

-

Investigate In Vivo Relevance: Correlate the in vitro findings with in vivo animal models of sleep, anxiety, or neurodegeneration to validate the physiological and therapeutic relevance.

-

Elucidate Upstream Mechanisms: If the effects are indirect, explore potential upstream targets, such as other G protein-coupled receptors (GPCRs) or signaling kinases that could, in turn, modulate ion channel function.[11][12]

A thorough understanding of how this compound interfaces with the fundamental excitatory and inhibitory systems of the brain will be indispensable for unlocking its full potential as a therapeutic agent.

References

- 1. corepeptides.com [corepeptides.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]

- 4. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]

- 5. lifetein.com [lifetein.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Frontiers | Parkinson's Disease and Neurodegeneration: GABA-Collapse Hypothesis [frontiersin.org]

- 8. Role of GABA pathway in motor and non-motor symptoms in Parkinson's disease: a bidirectional circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA Signaling: Therapeutic Targets for Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of GPCR/ion channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of Delta Sleep-inducing Peptide (DSIP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta Sleep-inducing Peptide (DSIP), a naturally occurring nonapeptide, has garnered significant attention beyond its initial role in sleep modulation.[1][2][3] Emerging evidence robustly positions DSIP as a potent modulator of the cellular antioxidant defense system. This technical guide synthesizes the current understanding of DSIP's antioxidant properties, detailing its mechanisms of action, providing validated experimental protocols for its assessment, and discussing its therapeutic potential. In vivo and in vitro studies demonstrate that DSIP mitigates oxidative stress by enhancing the expression and activity of key antioxidant enzymes, reducing lipid peroxidation, and protecting cellular integrity under conditions of oxidative challenge.[1][4][5][6] This guide serves as a comprehensive resource for researchers aiming to investigate and harness the cytoprotective and antioxidant capabilities of DSIP.

Introduction to Delta Sleep-inducing Peptide (DSIP)

First isolated from the cerebral venous blood of rabbits in a state of delta-wave sleep, DSIP is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] While its name denotes its sleep-influencing capabilities, particularly in promoting slow-wave sleep, its physiological roles are pleiotropic, extending to stress reduction, normalization of blood pressure, and modulation of hormone levels.[1][3][7] DSIP is found in various central and peripheral tissues, suggesting its involvement in a wide array of regulatory processes.[2][3] The peptide's ability to counteract stress-induced metabolic disturbances has paved the way for investigations into its antioxidant and cytoprotective functions.[8]

The Landscape of Cellular Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[9][10][11] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[11][12] While essential for signaling at low concentrations, their overproduction can inflict significant damage to vital macromolecules, including lipids, proteins, and DNA, contributing to the pathophysiology of numerous diseases and the aging process.[9][10] The cellular defense against oxidative damage is orchestrated by a network of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), along with non-enzymatic antioxidants.[5][12]

Mechanistic Pillars of DSIP's Antioxidant Activity

The antioxidant capacity of DSIP is not attributed to a single mechanism but rather a multi-faceted approach involving both direct and indirect actions on the cellular redox environment.

Upregulation of Endogenous Antioxidant Enzyme Systems

A primary mechanism of DSIP's protective effect is its ability to bolster the cell's intrinsic antioxidant defenses. Multiple studies in animal models have demonstrated that administration of DSIP leads to a significant increase in the activity and gene expression of key antioxidant enzymes.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): In rats, DSIP administration has been shown to increase the expression of genes encoding for SOD1 and GPx1 in both the brain and blood.[13][14] This is particularly relevant in the context of aging, where the expression of these crucial enzymes naturally declines.[13]

-

Broad-Spectrum Enzyme Activation: Under conditions of cold stress, DSIP administration resulted in elevated activities of not only SOD and GPx but also catalase and glutathione reductase in erythrocytes, liver, and brain tissue.[4][5] This comprehensive enzymatic enhancement provides a robust defense against a surge in ROS.

Inhibition of Lipid Peroxidation

A key indicator of oxidative damage is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular injury. DSIP has been shown to effectively suppress this process. In studies on aging rats, DSIP treatment reduced the levels of malonic dialdehyde (MDA), a prominent marker of lipid peroxidation, in both tissues and plasma.[1][6] This suggests that DSIP helps maintain membrane integrity and function in the face of oxidative challenge.

Mitochondrial Protection and Enhancement of Oxidative Phosphorylation

Mitochondria are the primary source of cellular ROS and are also highly vulnerable to oxidative damage. DSIP has been found to exert a protective effect on these organelles. In vitro experiments on isolated rat brain mitochondria showed that DSIP increased the efficiency of oxidative phosphorylation and enhanced the rate of ATP production.[8] Furthermore, in rats subjected to hypoxia, pretreatment with DSIP prevented the stress-induced decline in mitochondrial respiratory activity, highlighting its role in preserving mitochondrial function under duress.[8][15]

Signaling Pathways and Mechanistic Overview

While the precise receptor for DSIP remains elusive, its downstream effects suggest an interaction with cellular signaling cascades that regulate the expression of antioxidant genes. The observed increase in SOD and GPx gene expression points towards the involvement of transcription factors that respond to cellular stress and redox status, such as Nrf2 (Nuclear factor erythroid 2-related factor 2).

Below is a conceptual diagram illustrating the proposed antioxidant mechanism of DSIP.

References

- 1. healthtechzone.com [healthtechzone.com]

- 2. biolongevitylabs.com [biolongevitylabs.com]

- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Regulatory effect of delta sleep-inducing peptide on the activity of antioxidant enzymes in erythrocytes and tissues of rats during cold stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of free radical processes by delta-sleep inducing peptide in rat tissues under cold stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Mechanism of delta-sleep inducing peptide geroprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptidesciences.com [peptidesciences.com]

- 8. Delta sleep inducing peptide (DSIP): effect on respiration activity in rat brain mitochondria and stress protective potency under experimental hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Severe Life Stress and Oxidative Stress in the Brain: From Animal Models to Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sleep deprivation decreases superoxide dismutase activity in rat hippocampus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of delta sleep-inducing peptide on the expression of antioxidant enzyme genes in the brain and blood of rats during physiological aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Preclinical Anxiolytic Effects of Emideltide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preclinical assessment of the anxiolytic properties of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP). The content herein is structured to offer not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a robust and well-validated approach to investigating this compound's potential as an anxiolytic agent.

Introduction: The Therapeutic Potential of this compound in Anxiety

This compound is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially identified for its sleep-promoting properties, subsequent research has unveiled a broader spectrum of neuromodulatory activities, including potent anxiolytic, stress-reducing, and antioxidant effects.[2][3][4] The multifaceted nature of this compound's bioactivity suggests a complex mechanism of action, potentially involving the modulation of several key neurotransmitter systems implicated in the pathophysiology of anxiety disorders.

Preclinical evidence points to this compound's ability to reduce anxiety-like behaviors. For instance, studies have shown its efficacy in the elevated plus-maze test in mice, a standard paradigm for assessing anxiolytic drug effects.[2][5] The proposed mechanisms underlying these effects include interactions with delta-opioid receptors (DORs), potentiation of the GABAergic system, and modulation of NMDA receptor activity.[2][6][7] Furthermore, this compound has been shown to influence serotonin secretion, a neurotransmitter centrally involved in mood and anxiety regulation.[8]

This guide will delineate a comprehensive preclinical strategy to rigorously evaluate and characterize the anxiolytic effects of this compound, from behavioral assessment to target engagement and downstream molecular signaling.

Preclinical Efficacy Assessment: A Battery of Behavioral Assays

To comprehensively assess the anxiolytic-like effects of this compound, a battery of well-validated behavioral assays in rodents is recommended. This multi-test approach provides a more complete picture of the compound's behavioral profile and reduces the likelihood of false positives or negatives that can arise from reliance on a single behavioral paradigm.[9][10]

Elevated Plus-Maze (EPM) Test

The EPM is a widely used test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus-Maze Test

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

-

Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.[13]

-

Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A dose-response study is recommended, with suggested starting doses ranging from 100 to 400 mcg/kg, based on existing literature.[2][4] A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.

-

Procedure: 30 minutes post-injection, place the animal in the center of the maze, facing an open arm.[13]

-

Data Collection: Record the animal's behavior for 5 minutes using an automated video-tracking system. Key parameters to measure include:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Open-Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.[14] Anxiolytic compounds typically increase the time spent in the center of the open field.

Experimental Protocol: Open-Field Test

-

Apparatus: A square or circular arena with walls to prevent escape.[14]

-

Acclimation: As with the EPM, acclimate animals to the testing room.

-

Dosing: Administer this compound, vehicle, or a positive control as previously described.

-

Procedure: Place the animal in the center of the open field arena.

-

Data Collection: Record behavior for 10-15 minutes. Key parameters include:

-

Time spent in the center zone

-

Latency to enter the center zone

-

Number of entries into the center zone

-

Total distance traveled

-

Rearing frequency (a measure of exploratory behavior)

-

-

Data Analysis: An anxiolytic effect is suggested by a significant increase in the time spent in and the number of entries into the center zone.

Light-Dark Box (LDB) Test

The LDB test is another conflict-based assay where anxiolytic activity is measured by the animal's willingness to explore a brightly lit, aversive compartment versus a dark, preferred compartment.[15][16][17][18][19]

Experimental Protocol: Light-Dark Box Test

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[15]

-

Acclimation and Dosing: Follow the same procedures as for the EPM and OFT.

-

Procedure: Place the animal in the center of the light compartment, facing away from the opening.

-

Data Collection: Record behavior for 5-10 minutes. Key parameters include:

-

Time spent in the light compartment

-

Latency to first enter the dark compartment

-

Number of transitions between compartments

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.

Data Presentation: Summary of Behavioral Endpoints

| Behavioral Assay | Primary Anxiolytic-Like Measures | Locomotor/Exploratory Measures |

| Elevated Plus-Maze | % Time in Open Arms, % Open Arm Entries | Total Arm Entries, Total Distance Traveled |

| Open-Field Test | Time in Center, Center Entries | Total Distance Traveled, Rearing Frequency |

| Light-Dark Box Test | Time in Light Compartment, Transitions | --- |

Pharmacodynamic & Target Engagement Studies

To elucidate the mechanism of action of this compound, it is crucial to demonstrate its engagement with putative molecular targets in the brain and to assess its impact on downstream signaling pathways.

Receptor Binding and Localization

Given the evidence suggesting this compound's interaction with delta-opioid, GABA, and NMDA receptors, receptor binding assays and autoradiography are essential to confirm these interactions and to identify the specific brain regions involved.[6][7]

Experimental Protocol: Receptor Autoradiography

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and brains are rapidly extracted and frozen. Coronal brain sections (10-20 µm) are prepared using a cryostat.[20]

-

Incubation: Incubate brain sections with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DPDPE for delta-opioid receptors). To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of an excess of a non-labeled competitor.[21][22]

-

Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.[20]

-

Exposure: Expose the labeled sections to a phosphor-imaging plate or autoradiographic film.[20]

-

Image Analysis: Quantify the density of radioligand binding in specific brain regions known to be involved in anxiety, such as the amygdala, prefrontal cortex, and hippocampus.

In Vivo Neurotransmitter Release

In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[23][24][25][26] This technique can be used to assess whether this compound administration alters the release of GABA, glutamate, or serotonin in anxiety-related brain circuits.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., amygdala).[23]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals before and after the administration of this compound.[27]

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: A change in the extracellular concentration of a neurotransmitter following this compound administration would provide evidence for its modulatory role in that specific neurotransmitter system.

Downstream Signaling Pathways

To investigate the intracellular signaling cascades activated by this compound, the expression and phosphorylation of key signaling proteins can be assessed using immunohistochemistry (IHC) and Western blotting.

3.3.1. c-Fos Immunohistochemistry

The immediate early gene c-Fos is often used as a marker of neuronal activation.[28] Examining c-Fos expression following this compound administration can identify the specific neuronal populations and brain circuits modulated by the peptide.

Experimental Protocol: c-Fos Immunohistochemistry

-

Tissue Preparation: Perfuse animals with a fixative (e.g., 4% paraformaldehyde) 90-120 minutes after this compound or vehicle administration. Collect and section the brains.

-

Immunostaining: Incubate the brain sections with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Imaging and Analysis: Use microscopy to visualize and quantify the number of c-Fos-positive cells in brain regions of interest.

3.3.2. Western Blotting for Phosphorylated ERK (p-ERK)

The extracellular signal-regulated kinase (ERK) is a key downstream signaling molecule for many G-protein coupled receptors, including delta-opioid receptors. Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK can provide an index of receptor activation.

Experimental Protocol: Western Blotting for p-ERK

-

Tissue Lysis: Dissect brain regions of interest and homogenize them in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Incubate the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.

-

Detection and Quantification: Visualize the protein bands using a chemiluminescent or fluorescent detection system and quantify the band intensities to determine the p-ERK/total ERK ratio.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental design and the hypothesized signaling pathways, the following diagrams are presented using the DOT language for Graphviz.

Caption: Experimental workflow for assessing the anxiolytic effects of this compound.

Caption: Hypothesized signaling pathways of this compound's anxiolytic action.

Conclusion and Future Directions

The preclinical data to date suggest that this compound holds significant promise as a novel anxiolytic agent. Its multifaceted mechanism of action, potentially targeting multiple neurotransmitter systems, may offer a unique therapeutic profile. The experimental framework outlined in this guide provides a robust strategy for further elucidating the anxiolytic properties of this compound and for building a strong preclinical data package to support its potential clinical development.

Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data for this compound in rodents to optimize dosing regimens for behavioral studies. Furthermore, investigating the specific receptor subtypes with which this compound interacts will provide a more refined understanding of its molecular mechanism of action. The use of genetic models, such as receptor knockout or knockdown animals, could further validate the role of specific targets in mediating the anxiolytic effects of this compound.

References

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Delta Sleep Inducing Peptide: A Comprehensive Guide | Optimal Circadian Health [optimalcircadianhealth.com]

- 3. δ-Sleep Inducing Peptide | Antioxidant | TargetMol [targetmol.com]

- 4. Delta sleep inducing peptide (DSIP): effect on respiration activity in rat brain mitochondria and stress protective potency under experimental hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swolverine.com [swolverine.com]

- 7. particlepeptides.com [particlepeptides.com]

- 8. Delta-sleep-inducing peptide stimulates melatonin, 5-methoxytryptophol and serotonin secretion from perifused rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral methods to study anxiety in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Light-dark box test - Wikipedia [en.wikipedia.org]

- 16. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 20. Autoradiography [fz-juelich.de]

- 21. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

- 23. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. buczynski-gregus.com [buczynski-gregus.com]

- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Emideltide (Delta Sleep-Inducing Peptide): A Modulator of Circadian Outputs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with well-documented effects on sleep architecture, particularly the promotion of slow-wave sleep.[1][2] While its name suggests a primary role in sleep, observations of its influence on locomotor patterns and hormonal levels have pointed towards a broader, albeit poorly understood, role in the regulation of circadian rhythms.[3][4][5] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the intricate relationship between this compound and the mammalian circadian system. We move beyond a simple description of known effects to propose a multi-phase experimental approach, detailing the causality behind methodological choices. This guide is designed to facilitate a systematic exploration of this compound's mechanism, from its influence on behavioral outputs to its potential modulation of the central pacemaker in the suprachiasmatic nucleus (SCN) and its underlying neurochemical pathways.

Introduction: The Enigma of this compound

First isolated from the cerebral venous blood of rabbits in an induced state of slow-wave sleep, this compound (DSIP) is a pleiotropic neuropeptide found in neurons, peripheral organs, and plasma.[3][5] Its most prominent reported bioactivity is the potentiation of non-rapid eye movement (NREM) or slow-wave sleep, an effect demonstrated in multiple species, including rabbits and rats.[2]

However, its physiological role is far from simple. Studies in humans have revealed a diurnal rhythm in plasma DSIP-like immunoreactivity that is paradoxically correlated negatively with slow-wave sleep and positively with body temperature, peaking in the afternoon.[6] This suggests its function extends beyond sleep induction and may be integrated with the broader circadian regulation of physiology.

The primary mechanism of action for this compound remains speculative but is thought to involve the modulation of multiple neurotransmitter systems.[1] Evidence points towards a potentiation of inhibitory signaling through GABA receptors and an inhibition of excitatory currents mediated by NMDA receptors.[1] Interactions with serotonergic and adrenergic systems have also been proposed, highlighting its potential as a broad-spectrum neuromodulator.[1] This guide will provide the experimental context to dissect these interactions within the framework of circadian biology.

The Mammalian Circadian Clock: A Primer

To understand how a molecule like this compound might influence circadian rhythms, one must first understand the core clock mechanism. In mammals, the master circadian pacemaker resides in the suprachiasmatic nucleus (SCN) of the hypothalamus.[7] At the molecular level, this clock is driven by a series of transcriptional-translational feedback loops.[8][9] The core loop is initiated by the heterodimerization of CLOCK and BMAL1 proteins, which bind to E-box elements in the promoters of Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes, activating their transcription.[10] The resulting PER and CRY proteins then dimerize, translocate back into the nucleus, and inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.[8] This entire cycle takes approximately 24 hours to complete. The SCN integrates environmental cues, primarily light, to synchronize this internal rhythm with the external day-night cycle, and in turn, orchestrates peripheral clocks throughout the body to regulate behavior, physiology, and metabolism.

A Phased Experimental Framework for Interrogating this compound's Circadian Role

We propose a logical, three-phase approach to systematically evaluate the role of this compound in circadian regulation. This framework is designed to first characterize the whole-organism phenotype and then progressively drill down to the cellular and molecular mechanisms within the central pacemaker.

Phase I: In Vivo Phenotypic Characterization

The initial step is to precisely quantify the effect of this compound on overt circadian rhythms in a controlled laboratory setting. This provides the foundational data upon which mechanistic hypotheses can be built.

Protocol 3.1: Analysis of Locomotor Activity Rhythms in Rodent Models

-